
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole is a complex organic compound with a unique structure that combines elements of pyridine and indole
Vorbereitungsmethoden
The synthesis of 9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole typically involves multiple steps. The synthetic route often starts with the preparation of the pyridine and indole precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole include other pyridine-indole derivatives. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
63885-32-5 |
|---|---|
Molekularformel |
C22H27N3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
9-[2-(6-methylpyridin-3-yl)ethyl]-3-propyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C22H27N3/c1-3-6-18-13-20-19-7-4-5-8-21(19)25(22(20)15-24-18)12-11-17-10-9-16(2)23-14-17/h4-5,7-10,14,18,24H,3,6,11-13,15H2,1-2H3 |
InChI-Schlüssel |
YNYNUTVLZJKTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC2=C(CN1)N(C3=CC=CC=C23)CCC4=CN=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


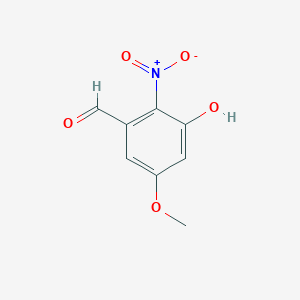

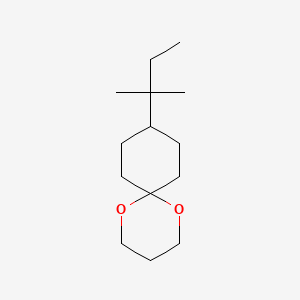
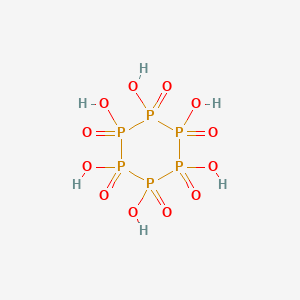
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
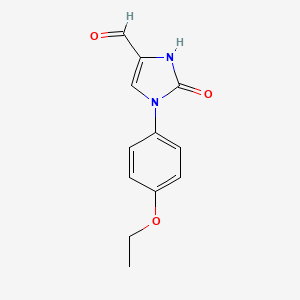
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
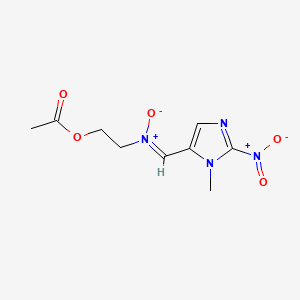
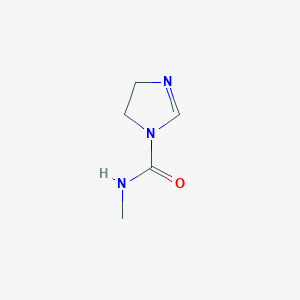
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)

![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
